4-Bromophenacylamine hydrochloride
Description
The compound features a phenacylamine backbone substituted with a bromine atom at the para position of the benzene ring, forming a hydrochloride salt. Key identifiers include:
- CAS Numbers: Conflicting reports exist in the literature, with CAS 36974-65-9 () and CAS 1307316-93-3 () both attributed to this compound. This discrepancy may reflect regional naming conventions or isomeric variations.
- Molecular Formula: Presumed to be C₈H₉BrClNO based on nomenclature (phenacylamine = benzoyl ethylamine derivative). However, explicit structural data is absent in the provided evidence.
- Applications: Likely used as an intermediate in drug synthesis, analogous to other brominated benzylamine derivatives ().
Properties
Molecular Formula |
C8H9BrClNO |
|---|---|
Molecular Weight |
250.52 g/mol |
IUPAC Name |
2-amino-1-(4-bromophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H8BrNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H |
InChI Key |
ROAVTVXTYFSQEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)Br.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Features
The table below highlights critical distinctions between 4-Bromophenacylamine hydrochloride and related brominated amines:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reference |
|---|---|---|---|---|---|
| This compound | 36974-65-9 | C₈H₉BrClNO* | ~250.5* | Bromine (para), phenacylamine group | |
| 4-Bromobenzylamine hydrochloride | 2724096 | C₇H₉BrClN | 222.36 | Bromine (para), benzylamine group | |
| 2-Bromo-4-fluorobenzylamine hydrochloride | 289038-14-8 | C₇H₇BrClFN | 242.49 | Bromine (ortho), fluorine (para) | |
| 1-(4-Bromophenyl)cyclopropanamine hydrochloride | 952289-92-8 | C₉H₁₁BrClN | 248.55 | Cyclopropane ring, bromine (para) | |
| 1-(4-Bromophenyl)-2-fluoroethylamine hydrochloride | 2225147-41-9 | C₉H₁₁BrClFN | 268.55 | Fluorine, methylamine branch |
Note: Molecular formula and weight for this compound are inferred due to incomplete evidence.
Hypothetical Physicochemical Properties
- Bromine’s electron-withdrawing effect could reduce basicity relative to non-halogenated analogs.
- 2-Bromo-4-fluorobenzylamine hydrochloride : Fluorine’s electronegativity may improve metabolic stability and membrane permeability in pharmaceutical contexts ().
- Cyclopropane-containing derivatives (e.g., CAS 952289-92-8): The strained cyclopropane ring could confer conformational rigidity, affecting reactivity and biological activity ().
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